molecular formula C19H22N2O2 B3981792 4-(acetylamino)-N-[2-(butan-2-yl)phenyl]benzamide

4-(acetylamino)-N-[2-(butan-2-yl)phenyl]benzamide

Cat. No.: B3981792
M. Wt: 310.4 g/mol
InChI Key: UBROEMQXHRFROU-UHFFFAOYSA-N
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Description

4-(acetylamino)-N-[2-(butan-2-yl)phenyl]benzamide is an organic compound with a complex structure It is characterized by the presence of an acetylamino group attached to a benzamide core, with a butan-2-yl substituent on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(acetylamino)-N-[2-(butan-2-yl)phenyl]benzamide typically involves multi-step organic reactions. One common method includes the acetylation of aniline derivatives followed by coupling with substituted benzoyl chlorides. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and reduce production time.

Chemical Reactions Analysis

Types of Reactions

4-(acetylamino)-N-[2-(butan-2-yl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms using reagents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where functional groups on the benzamide core are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols, and catalysts such as palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

4-(acetylamino)-N-[2-(butan-2-yl)phenyl]benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(acetylamino)-N-[2-(butan-2-yl)phenyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active sites, while the butan-2-yl substituent may enhance lipophilicity and membrane permeability. These interactions can modulate biological pathways and exert specific effects.

Comparison with Similar Compounds

Similar Compounds

    4-(acetylamino)-N-phenylbenzamide: Lacks the butan-2-yl substituent, resulting in different chemical and biological properties.

    N-[2-(butan-2-yl)phenyl]benzamide:

Uniqueness

4-(acetylamino)-N-[2-(butan-2-yl)phenyl]benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the acetylamino and butan-2-yl groups allows for versatile interactions and applications in various fields.

Properties

IUPAC Name

4-acetamido-N-(2-butan-2-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-4-13(2)17-7-5-6-8-18(17)21-19(23)15-9-11-16(12-10-15)20-14(3)22/h5-13H,4H2,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBROEMQXHRFROU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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